Physicochemical Benchmarking of (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol (CAS 84878-45-5) Against Common Polyamine Ligands
The computed LogP value for (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol is 0.628, as determined by SIELC Technologies [1]. This LogP, which reflects moderate hydrophobicity due to the dimethylphenol substituent, can be contrasted with the extremely low LogP of simpler linear tetraamines such as triethylenetetramine (TETA; calculated LogP ~ -1.4 to -2.0) and the more hydrophobic fully methylated analog 2,5,9,12-tetramethyl-2,5,9,12-tetraazatridecane [2]. The measured value positions the compound at an intermediate lipophilicity that may influence its partitioning between aqueous and organic phases in biphasic catalysis or extraction systems [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.628 (computed) |
| Comparator Or Baseline | Triethylenetetramine (TETA) LogP ~ -1.4 to -2.0; 2,5,9,12-tetramethyl-2,5,9,12-tetraazatridecane LogP not measured but higher than target due to methylation |
| Quantified Difference | Target LogP is approximately 2 to 2.6 units higher than TETA |
| Conditions | Computed value; experimental conditions not provided |
Why This Matters
This LogP value enables scientists to predict the compound's behavior in biphasic systems or membrane permeability studies relative to more hydrophilic or hydrophobic alternatives, directly impacting procurement decisions for extraction or catalysis applications.
- [1] SIELC Technologies. (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol. CAS Number: 84878-45-5. Published May 16, 2018. View Source
- [2] Pinpools. PINPOOLS - B2B melhor aquisição de produtos químicos. Accessed 2026. View Source
